3-(4-morpholinylmethyl)benzamide
Description
3-(4-Morpholinylmethyl)benzamide is a benzamide derivative featuring a morpholine moiety attached via a methylene (-CH2-) group to the benzene ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, is known to enhance solubility and modulate pharmacokinetic properties, such as metabolic stability and membrane permeability . The benzamide core provides a scaffold for interactions with biological targets, including enzymes and receptors.
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-12(15)11-3-1-2-10(8-11)9-14-4-6-16-7-5-14/h1-3,8H,4-7,9H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSKUSHRSWYCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features
The uniqueness of 3-(4-morpholinylmethyl)benzamide lies in its morpholinylmethyl substitution on the benzamide core. Below is a comparison with structurally related compounds:
| Compound Name | Core Structure | Key Substituents | Unique Features |
|---|---|---|---|
| This compound | Benzamide | Morpholinylmethyl (-CH2-morpholine) | Enhanced solubility and metabolic stability due to morpholine |
| N-[(3,4-Diethoxyphenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide | Benzamide + pyrazine | Morpholine-linked pyrazine, diethoxyphenyl | Dual heterocyclic system for multi-target interactions |
| 4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide | Benzamide + phthalazine | Morpholinylsulfonyl, phthalazine core | Potential kinase inhibition via phthalazine |
| Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl) | Benzamide + triazine | Morpholine-triazine hybrid | Combinatorial diversity for agrochemical applications |
| N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide | Benzamide + thioether | Trifluoromethyl, bromophenyl thioether | Increased lipophilicity and halogen-mediated bioactivity |
Functional Group Impact
- Morpholine Derivatives: Morpholine enhances water solubility and reduces metabolic degradation compared to non-polar substituents. For example, morpholine-containing compounds in and show improved bioavailability over analogs with piperidine or pyrrolidine .
- Halogenated Groups : Bromo- and chloro-substituted benzamides (e.g., ) exhibit stronger electrophilic character, favoring covalent interactions with biological targets .
- Sulfonyl/Sulfamoyl Groups : Compounds like 4-(3-chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide () utilize sulfonyl groups for hydrogen bonding, enhancing target affinity .
Enzyme Inhibition
- Kinase Inhibition : Morpholine-linked benzamides (e.g., ’s phthalazine derivative) inhibit kinases by binding to ATP pockets. The morpholine group stabilizes interactions via hydrogen bonding with catalytic residues .
- Anti-inflammatory Activity : Trifluoromethyl-substituted benzamides () show enhanced activity due to increased membrane penetration and resistance to oxidative metabolism .
Antimicrobial and Anticancer Potential
- Morpholinylmethyl vs. Thiazole Derivatives : Thiazole-containing benzamides () exhibit broader antimicrobial spectra, while morpholine derivatives are more selective for eukaryotic targets like cancer cells .
- Triazine Hybrids : Compounds combining benzamide with triazine () demonstrate dual herbicidal and anticancer effects, attributed to their ability to disrupt nucleotide synthesis .
Physicochemical Properties
| Property | This compound | 4-(Trifluoromethyl)benzamide () | Thiazole-Benzamide () |
|---|---|---|---|
| Molecular Weight | ~260 g/mol (estimated) | ~350 g/mol | ~400 g/mol |
| LogP (Lipophilicity) | ~1.5 (moderate) | ~3.0 (high) | ~2.2 |
| Solubility in Water | High (due to morpholine) | Low | Moderate |
| Metabolic Stability | High | Moderate | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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